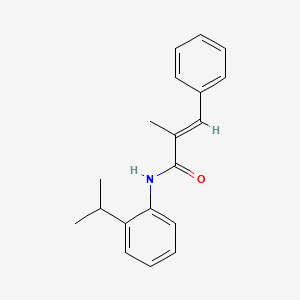
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide, also known as IPMPA, is a synthetic compound that belongs to the class of acrylamides. It is widely used in scientific research due to its unique chemical and biological properties. IPMPA is a potent inhibitor of the TRPV1 ion channel, which is involved in the perception of pain and temperature.
Wirkmechanismus
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide acts as a competitive inhibitor of the TRPV1 ion channel by binding to the channel's pore region. This prevents the influx of calcium ions, which are involved in the perception of pain and temperature. N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has been shown to have a high affinity for the TRPV1 ion channel, with an IC50 value of 0.4 μM.
Biochemical and Physiological Effects
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. It has also been shown to reduce the levels of oxidative stress markers in animal models of colitis. In addition, N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has been shown to reduce the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has several advantages for lab experiments. It is a highly selective inhibitor of the TRPV1 ion channel, which allows for the specific targeting of this ion channel in biological systems. It also has a high affinity for the TRPV1 ion channel, which allows for the use of low concentrations of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide in experiments. However, N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has some limitations for lab experiments. It is a synthetic compound, which may limit its use in certain biological systems. It also has a short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide. One direction is the development of new analogs of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide with improved pharmacokinetic properties. Another direction is the investigation of the role of the TRPV1 ion channel in other pathological conditions such as diabetes and cardiovascular disease. In addition, the use of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide in combination with other therapies for the treatment of cancer and chronic pain should be explored. Finally, the development of new methods for the delivery of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide to specific tissues and organs should be investigated.
Conclusion
In conclusion, N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide is a synthetic compound that has been extensively studied in scientific research due to its ability to selectively inhibit the TRPV1 ion channel. It has several biochemical and physiological effects and has been shown to have potential therapeutic applications in the treatment of chronic pain, inflammation, and cancer. The development of new analogs of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide and the investigation of its role in other pathological conditions should be a focus of future research.
Synthesemethoden
The synthesis of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide is a multi-step process that involves the reaction of 2-isopropylphenylboronic acid with 2-methyl-3-phenylacryloyl chloride in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide. This synthesis method has been optimized to produce high yields of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide with high purity.
Wissenschaftliche Forschungsanwendungen
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has been extensively studied in scientific research due to its ability to selectively inhibit the TRPV1 ion channel. This ion channel is involved in the perception of pain and temperature, and its dysregulation is associated with various pathological conditions such as chronic pain, inflammation, and cancer. N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
(E)-2-methyl-3-phenyl-N-(2-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14(2)17-11-7-8-12-18(17)20-19(21)15(3)13-16-9-5-4-6-10-16/h4-14H,1-3H3,(H,20,21)/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQMUPFUHZKMOP-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-methyl-3-phenyl-N-[2-(propan-2-yl)phenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one](/img/structure/B5727569.png)
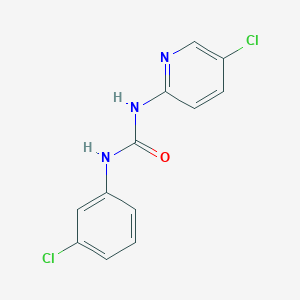
![4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzaldehyde](/img/structure/B5727588.png)
![1-[4-(1,3-benzothiazol-2-ylthio)-3-nitrophenyl]ethanone](/img/structure/B5727590.png)

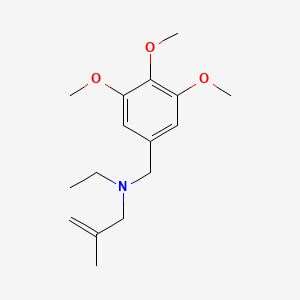
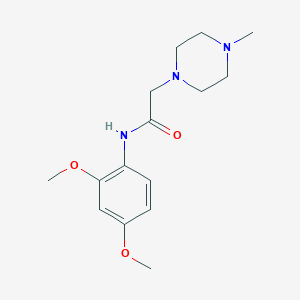
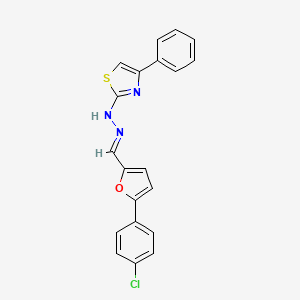
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5727635.png)


![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5727671.png)
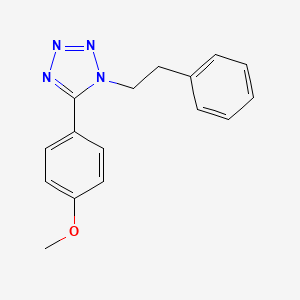
![1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5727678.png)